molecular formula C18H22N6O4 B2659223 7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione CAS No. 887868-06-6

7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2659223
CAS RN: 887868-06-6
M. Wt: 386.412
InChI Key: RLCIKHHFWJLHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22N6O4 and its molecular weight is 386.412. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Purine derivatives, akin to the mentioned compound, are synthesized through various chemical reactions that enhance their potential applications in medicinal chemistry and material science. The synthesis of [c,d]-fused purinediones illustrates a methodological advancement in creating purine derivatives with specific substituents, showcasing their versatility and adaptability for different scientific applications (Ondrej imo, Rybár, Alföldi, 1995). Such methodologies are crucial for developing compounds with desired physicochemical properties, including solubility, stability, and reactivity.

Biological Activities and Therapeutic Potential

Purine derivatives exhibit a broad spectrum of biological activities, making them valuable in the discovery of new therapeutic agents. For instance, substituted pyridines and purines containing 2,4-thiazolidinedione have been evaluated for their potential hypoglycemic and hypolipidemic activities, suggesting their usefulness in treating metabolic disorders (Kim et al., 2004). Additionally, specific purine derivatives have been explored for their antioxidant activities, further underscoring their therapeutic potential in managing oxidative stress-related diseases (Hakobyan et al., 2020).

Drug Discovery and Development

The role of purine derivatives in drug discovery and development is exemplified by their application in synthesizing compounds with significant antiinflammatory, antiproliferative, and antimicrobial activities. Research into novel pyrazolo[3,4-c]pyridines has revealed promising antiproliferative properties against various cancer cell lines, highlighting the potential of purine derivatives in oncology (Gavriil et al., 2017). This therapeutic potential is further supported by studies on 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones, which exhibit antiinflammatory activity, demonstrating the broad applicability of purine derivatives in addressing inflammatory conditions (Kaminski et al., 1989).

properties

IUPAC Name

7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4/c1-3-7-28-11-13(25)10-24-14-15(23(2)18(27)22-16(14)26)21-17(24)20-9-12-5-4-6-19-8-12/h3-6,8,13,25H,1,7,9-11H2,2H3,(H,20,21)(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCIKHHFWJLHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CN=CC=C3)CC(COCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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